molecular formula C28H48O4 B3328386 Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate CAS No. 459789-98-1

Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate

Cat. No.: B3328386
CAS No.: 459789-98-1
M. Wt: 448.7 g/mol
InChI Key: MRJRVVBCIAUGPQ-NQGMLVFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate is a semi-synthetic bile acid derivative. It is known for its role as an agonist of the nuclear bile acid receptor farnesoid X receptor (FXR). This compound is significant in the regulation of bile acid homeostasis and has applications in treating liver diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate typically involves the modification of naturally occurring bile acids. The process includes several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and ketone derivatives of the original compound .

Scientific Research Applications

Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate has several scientific research applications:

    Chemistry: Used as a model compound for studying bile acid chemistry and receptor interactions.

    Biology: Investigated for its role in regulating bile acid homeostasis and its effects on liver function.

    Medicine: Explored as a potential treatment for liver diseases such as primary biliary cholangitis and non-alcoholic steatohepatitis.

    Industry: Utilized in the development of pharmaceuticals targeting bile acid receptors.

Mechanism of Action

The compound exerts its effects by binding to and activating the farnesoid X receptor (FXR). This activation leads to the regulation of bile acid synthesis, transport, and metabolism. FXR activation also influences inflammatory, fibrotic, and metabolic pathways, contributing to its therapeutic effects in liver diseases .

Comparison with Similar Compounds

Similar Compounds

    Chenodeoxycholic Acid: The parent compound from which Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate is derived.

    Ursodeoxycholic Acid: Another bile acid with similar hydroxylation patterns but different therapeutic applications.

    Obeticholic Acid: A closely related compound with similar FXR agonist properties.

Uniqueness

This compound is unique due to its specific ethylation and hydroxylation pattern, which enhances its binding affinity and selectivity for FXR. This makes it particularly effective in modulating bile acid homeostasis and treating liver diseases .

Properties

IUPAC Name

ethyl (4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O4/c1-6-19-23-16-18(29)12-14-28(23,5)22-13-15-27(4)20(9-10-21(27)25(22)26(19)31)17(3)8-11-24(30)32-7-2/h17-23,25-26,29,31H,6-16H2,1-5H3/t17-,18-,19-,20-,21+,22+,23+,25+,26-,27-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJRVVBCIAUGPQ-NQGMLVFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)OCC)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)OCC)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate
Reactant of Route 2
Reactant of Route 2
Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate
Reactant of Route 3
Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate
Reactant of Route 4
Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate
Reactant of Route 5
Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate
Reactant of Route 6
Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.